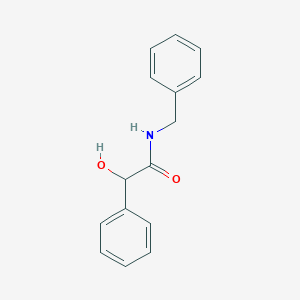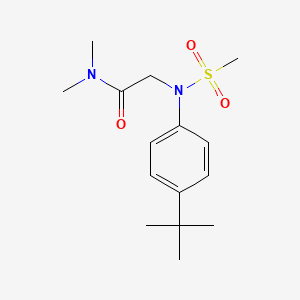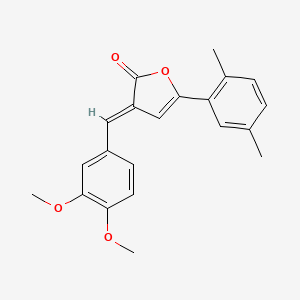
N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide
説明
N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the quinolinecarboxamide family, which is known for its diverse range of biological activities. CEP-33779 has been shown to exhibit anticancer, anti-inflammatory, and immunomodulatory effects, making it a promising candidate for the development of novel therapeutics.
作用機序
N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide exerts its effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of cell survival and proliferation. NF-κB is activated in response to various stimuli, such as cytokines, growth factors, and stress, and can promote the survival and proliferation of cells. By inhibiting NF-κB, this compound can induce apoptosis in cancer cells and can suppress the activity of immune cells, thereby exerting its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, this compound can induce apoptosis by inhibiting the activity of NF-κB. In addition, this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can suppress the activity of immune cells, such as T cells and B cells. This makes this compound a promising candidate for the treatment of inflammatory and autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide is its potency and specificity. This compound has been shown to exhibit potent inhibitory activity against NF-κB, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for research on N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide. One area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. In addition, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Another area of research is the investigation of the potential therapeutic applications of this compound in other disease conditions, such as inflammatory and autoimmune diseases. Finally, further studies are needed to elucidate the precise molecular mechanisms underlying the effects of this compound, which could lead to the development of novel therapeutics with improved efficacy and specificity.
科学的研究の応用
N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the field of cancer, where this compound has been shown to exhibit potent anticancer effects. Studies have shown that this compound inhibits the activity of a protein called NF-κB, which is involved in the regulation of cell survival and proliferation. By inhibiting NF-κB, this compound can induce apoptosis (cell death) in cancer cells, thereby inhibiting tumor growth.
In addition to its anticancer effects, this compound has also been shown to exhibit anti-inflammatory and immunomodulatory effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can also suppress the activity of immune cells, such as T cells and B cells. This makes this compound a promising candidate for the treatment of inflammatory and autoimmune diseases.
特性
IUPAC Name |
N-(3-methoxyphenyl)-6,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-11-16(2)23-20(12-15)21(14-22(27-23)17-7-9-25-10-8-17)24(28)26-18-5-4-6-19(13-18)29-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNLYEVYCOXHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4767773.png)
![isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4767783.png)
![N-allyl-4-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4767789.png)

![5-(3,4-dichlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4767807.png)
![N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4767815.png)


amine dihydrochloride](/img/structure/B4767839.png)
![2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol](/img/structure/B4767843.png)

![4-(2-cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4767860.png)
![1-(4-fluorophenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)ethanone](/img/structure/B4767874.png)
![2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4767887.png)